molecular formula C8H6Cl3NO B3047873 n-(3-Chlorophenyl)-2,2-dichloroacetamide CAS No. 14676-39-2

n-(3-Chlorophenyl)-2,2-dichloroacetamide

Cat. No.: B3047873
CAS No.: 14676-39-2
M. Wt: 238.5 g/mol
InChI Key: LCMVVAIGAFVRAL-UHFFFAOYSA-N
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Description

n-(3-Chlorophenyl)-2,2-dichloroacetamide (CAS 14676-39-2) is a chemical compound supplied for research and development purposes. It is a derivative of N-phenyl acetamide, a class of compounds that serve as useful model systems in spectroscopic studies due to the planar nature of their amide groups, which are close to those found in polypeptides . This makes them valuable for investigating physical features of extended biological polymers . The compound is characterized by its specific configuration, X y C 6 H 5−y –NHCO–CHCl 2 , and can be synthesized from 3-chloroaniline, dichloroacetic acid, and phosphorus oxychloride . According to a hazard assessment, this compound has been flagged for high carcinogenicity and mutagenicity potential . Handling Note: This chemical requires careful handling due to its potential high hazards. Appropriate safety protocols and personal protective equipment (PPE) must be used. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,2-dichloro-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c9-5-2-1-3-6(4-5)12-8(13)7(10)11/h1-4,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMVVAIGAFVRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336305
Record name n-(3-chlorophenyl)-2,2-dichloroacetamide
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Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-39-2
Record name n-(3-chlorophenyl)-2,2-dichloroacetamide
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Record name 2,2,3'-TRICHLOROACETANILIDE
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Synthetic Methodologies and Chemical Transformations

Synthesis of Related N-Aryl-2,2-dichloroacetamide Derivatives

The synthetic methodology used for N-(3-Chlorophenyl)-2,2-dichloroacetamide is broadly applicable to a wide range of N-aryl-2,2-dichloroacetamide derivatives. By substituting 3-chloroaniline (B41212) with other aromatic amines, a diverse library of related compounds can be generated. Research has demonstrated the synthesis of various mono- and multi-substituted N-phenyl-2,2-dichloroacetamides. nih.govnih.gov

The general approach remains the same: the reaction of a selected substituted aniline (B41778) with dichloroacetyl chloride or a related activated species. nih.gov This strategy has been used to synthesize compounds with various substituents on the phenyl ring, including halogens (iodine), and multiple substitution patterns. nih.govnih.gov

The table below presents examples of related N-aryl-2,2-dichloroacetamide derivatives synthesized using this general methodology.

Starting AnilineResulting N-Aryl-2,2-dichloroacetamide
AnilineN-phenyl-2,2-dichloroacetamide
3-IodoanilineN-(3-Iodophenyl)-2,2-dichloroacetamide nih.gov
3,5-DiiodoanilineN-(3,5-Diiodophenyl)-2,2-dichloroacetamide nih.gov
4-MethylanilineN-(p-tolyl)-2,2-dichloroacetamide
4-MethoxyanilineN-(4-methoxyphenyl)-2,2-dichloroacetamide

Chemical Reactivity Profile of the Dichloroacetamide Moiety

The dichloroacetamide moiety, characterized by the -NHC(O)CHCl₂ group, possesses a distinct chemical reactivity profile governed by its constituent functional groups. The presence of the electron-withdrawing chlorine atoms and the amide functionality creates specific sites for electrophilic and nucleophilic attack.

The dichloroacetamide group is primarily defined by its electrophilic character. The carbonyl carbon is inherently electrophilic, but more significantly, the dichloroacetyl group is electron-deficient and serves as a target for nucleophiles. walisongo.ac.id The two chlorine atoms on the α-carbon make this position highly susceptible to nucleophilic substitution.

Nucleophilic Pathways: The reactivity of N-aryl chloroacetamides is often characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net Studies on related α-chloroacetanilide compounds confirm that these reactions typically proceed via an intermolecular SN2 mechanism. nih.gov Dichloroacetamides are known to react with a range of nucleophiles, with the reaction rate and pathway influenced by the number of chlorine substituents. nih.gov Mono- and dichloroacetamides tend to transform via nucleophilic substitution, whereas trichloroacetamides may favor reductive dechlorination. nih.gov

Common nucleophilic reactions include:

Reaction with O-Nucleophiles: Alkoxides and phenoxides can displace the chlorine atoms to form α-alkoxy or α-aryloxy acetamides.

Reaction with S-Nucleophiles: Thiolates are particularly effective nucleophiles and readily displace the chlorine atoms to form thioethers. ekb.eg The reaction of dichloroacetamides with sulfide (B99878) has been studied in detail. nih.gov

Reaction with N-Nucleophiles: Amines can also act as nucleophiles, leading to the formation of α-amino acetamides.

The dichloroacetamide (DCA) moiety has been systematically investigated as an electrophile for reacting with biological nucleophiles like the thiol group in glutathione (B108866) (GSH). acs.org

Electrophilic Pathways: While the dichloroacetyl group is primarily electrophilic, the N-aryl portion of the molecule can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions would be directed by the combined electronic effects of the chlorine atom and the dichloroacetamide group on the phenyl ring.

The distinct reactive sites on this compound allow for extensive functionalization and derivatization.

Derivatization at the Dichloroacetyl Moiety: The most direct path for derivatization is the nucleophilic substitution of one or both chlorine atoms. This allows for the introduction of a wide array of functional groups, fundamentally altering the molecule's properties. This approach is a key strategy for creating new chemical entities. researchgate.netekb.eg For instance, reaction with thiols can lead to the formation of heterocyclic systems like thiazolidinones. researchgate.netekb.eg

Derivatization at the Aryl Ring: The N-phenyl ring can be modified using standard aromatic chemistry. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce new aryl or alkyl groups. mdpi.com This has been demonstrated in the synthesis of complex triphenyl acetamide (B32628) analogs starting from a dibrominated N-phenyl acetamide precursor. mdpi.com Such modifications allow for the synthesis of a broad range of structurally diverse derivatives.

Degradation Pathways and Stability Studies

The environmental persistence and ultimate fate of this compound are determined by its stability and the degradation pathways it undergoes. While specific kinetic studies exclusively on this compound are not extensively documented in publicly accessible literature, its degradation profile can be reliably inferred from comprehensive studies on the broader class of dichloroacetamide safeners. These compounds share the same reactive dichloroacetamide moiety, which is the primary site for environmental transformations. walisongo.ac.idacs.org The principal routes of degradation include microbial biotransformation and chemical hydrolysis, with abiotic processes like direct photolysis considered less significant for most compounds in this class. nih.govacs.org

Chemical Degradation: Hydrolysis

Hydrolysis represents a key abiotic pathway for the degradation of dichloroacetamides. The rate and mechanism of hydrolysis are highly dependent on pH.

Acid- and Base-Mediated Hydrolysis: Dichloroacetamide safeners undergo both acid- and base-mediated hydrolysis. nih.gov In strongly acidic or basic solutions, the amide bond is susceptible to cleavage. For base-mediated hydrolysis, the reaction typically proceeds through nucleophilic attack on the carbonyl carbon, leading to the formation of dichloroacetate (B87207) and the corresponding aniline, which for the target compound would be 3-chloroaniline. acs.org

Stability at Neutral pH: Under environmentally typical circumneutral pH conditions (pH 7), the hydrolysis of most dichloroacetamide safeners is generally a slow process. nih.gov For instance, studies on safeners like dichlormid (B166021) and furilazole (B1662145) show negligible transformation at neutral pH. acs.org However, some structural variations within the class can increase susceptibility to hydrolysis; benoxacor (B1667998), for example, undergoes appreciable hydrolysis at pH 7 with a half-life of approximately 55 days. acs.orgfigshare.com

Influence of Alkaline Conditions: The rate of hydrolysis increases significantly under alkaline conditions (pH > 9). nih.gov This is particularly relevant in engineered environments such as water treatment facilities that use lime-soda softening, where the half-life of some dichloroacetamides can be reduced to mere hours. acs.orgfigshare.com

Table 1: Hydrolysis Rate Constants for Representative Dichloroacetamide Safeners

The following table summarizes second-order rate constants for the hydrolysis of structurally similar dichloroacetamide safeners, providing an expected reactivity range for this compound.

CompoundConditionRate Constant (k)Reference
BenoxacorBase-mediated (NaOH)500 M⁻¹h⁻¹ figshare.com
DichlormidBase-mediated (NaOH)0.3 M⁻¹h⁻¹ figshare.com
FurilazoleBase-mediated (NaOH)1 M⁻¹h⁻¹ figshare.com
BenoxacorAcid-mediated (HCl)0.46 M⁻¹h⁻¹ nih.gov
DichlormidAcid-mediated (HCl)Stable (>5 days) nih.gov

Note: Data is for structurally related dichloroacetamide safeners and serves as a proxy for the expected behavior of this compound.

Microbial Biotransformation

Microbial action is considered a critical, and often primary, pathway for the degradation of dichloroacetamide safeners in soil and aquatic environments. nih.govacs.org These transformations are typically the result of cometabolism, where microorganisms degrade the compound without using it as a primary carbon source. acs.orgacs.org

The proposed biotransformation pathway, based on studies of analogous compounds like benoxacor and dichlormid, involves several key steps: nih.govacs.org

Dechlorination: The initial and rate-limiting step is often the reductive or hydrolytic removal of one or both chlorine atoms from the dichloroacetyl group. nih.govacs.org In anaerobic environments, reductive dechlorination can lead to the formation of monochlorinated acetamide derivatives. nih.govacs.org Some of these monochlorinated transformation products have been shown to possess increased biological activity or toxicity compared to the parent compound. walisongo.ac.idnih.gov

Glutathione Conjugation: Following initial dechlorination, the molecule can undergo conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes present in microorganisms. nih.govacs.org This is a common detoxification pathway observed for this class of compounds in various biological systems. nih.gov

Further Metabolism: The resulting glutathione conjugates are not typically terminal products and can be further metabolized through cleavage of the peptide bonds, leading to the formation of cysteine and other sulfur-containing conjugates. nih.gov

Table 2: Key Microbial Degradation Pathways for the Dichloroacetamide Moiety

This table outlines the principal transformation steps observed for the dichloroacetamide functional group in related compounds.

Transformation StepDescriptionKey Intermediates / ProductsReference
DechlorinationRemoval of chlorine atoms from the acetyl group, which can be reductive (anaerobic) or hydrolytic.Monochloro-acetamide derivatives nih.govacs.org
ConjugationEnzymatic reaction with glutathione (GSH).Glutathione (GSH) conjugates nih.govacs.org
Further DegradationCleavage of the GSH conjugate.Cysteine conjugates, other sulfur-containing metabolites nih.gov

Photodegradation and Thermal Stability

Photolysis: Direct degradation by sunlight (photolysis) is not considered a major environmental fate process for most dichloroacetamide safeners. nih.govresearchgate.net While some compounds in this class, such as benoxacor, show some susceptibility to direct photolysis, it is not a universally rapid degradation pathway. nih.govacs.org

Thermal Stability: Specific data on the thermal decomposition of this compound is limited. However, based on its chemical structure, the compound is expected to be stable at ambient temperatures. At elevated temperatures, decomposition would likely occur, with the amide linkage and carbon-chlorine bonds being the most probable sites of initial cleavage.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of N-(3-Chlorophenyl)-2,2-dichloroacetamide

Specific experimental data from single-crystal X-ray diffraction studies for this compound is not available in the reviewed scientific literature.

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound could not be found.

A definitive analysis of the molecular conformation, including the torsion angles defining the orientation of the dichloroacetamide group relative to the 3-chlorophenyl ring and the specific conformation of the N-H bond, is contingent on experimental structural data which is currently unavailable.

A table of intramolecular bond lengths and angles for this compound cannot be compiled without results from a structural determination study.

Supramolecular Interactions and Crystal Packing Motifs

A detailed description of the supramolecular architecture, which is critical to understanding the solid-state properties of a compound, cannot be accurately described without the foundational crystallographic data.

While N–H···O hydrogen bonds are a common and critical packing motif in related acetanilides, the specific network, its geometry (donor-acceptor distances and angles), and its role in the crystal packing of this compound remain uncharacterized.

Comparative Structural Analysis with Isomeric and Analogous N-Aryl-2,2-dichloroacetamides

The molecular conformation and crystal packing of N-aryl-2,2-dichloroacetamides are significantly influenced by the nature and position of substituents on the phenyl ring. A comparative analysis of this compound with its isomers and other analogous compounds reveals systematic trends in their three-dimensional structures, primarily governed by steric and electronic effects, as well as intermolecular interactions such as hydrogen bonding.

Detailed crystallographic studies show that the orientation of the N-H bond relative to the ring substituents is a key conformational feature. In this compound (3CPDCA), the conformation of the N-H bond is observed to be anti to the 3-chloro substituent on the aromatic ring. nih.gov This contrasts with the conformations seen in other isomers and related compounds. For instance, a syn conformation is observed with respect to the 2-chloro substituent in N-(2-chlorophenyl)-2,2-dichloroacetamide (2CPDCA) and with respect to both the 2- and 3-chloro substituents in N-(2,3-dichlorophenyl)-2,2-dichloroacetamide. nih.gov In the case of N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, the N-H bond adopts a conformation that is syn to the 2-chloro substituent but anti to the 5-chloro substituent. nih.gov

This trend highlights the influence of the substituent's position on the rotational barrier around the C(aryl)-N bond. Ortho-substituents tend to favor a syn orientation of the N-H bond, whereas meta-substituents, as in the title compound, allow for a less sterically hindered anti conformation. This conformational preference is also noted in related acetanilides that lack the dichloroacetyl group. For example, in N-(3-chlorophenyl)acetamide, the N-H bond is also anti to the meta-chloro substituent, suggesting this is a stable conformation for the 3-chloro substitution pattern. nih.govresearchgate.net Similarly, in 2-chloro-N-(3-chlorophenyl)acetamide, the N–H bond maintains an anti orientation to the meta-chloro substituent. researchgate.net

The bond parameters, including bond lengths and angles, within the acetamide (B32628) side chain and the phenyl ring are generally similar across this class of compounds. nih.gov However, theoretical studies based on Density Functional Theory (DFT) for N-(phenyl)-2,2-dichloroacetamide (NPA), N-(2-chlorophenyl)-2,2-dichloroacetamide (2CPA), and N-(4-chlorophenyl)-2,2-dichloroacetamide (4CPA) provide a more nuanced view of the geometric parameters. researchgate.net The substitution of a chlorine atom on the phenyl ring induces subtle changes in bond lengths and angles due to its electronic effects.

Below are interactive tables summarizing selected geometric parameters for this compound and its analogs, derived from crystallographic and computational data.

Table 1: Comparison of Key Torsion Angles (°) in N-Aryl-dichloroacetamides
CompoundTorsion Angle 1 (C2-C1-N-C=O)Torsion Angle 2 (C1-N-C=O-C)N-H Conformation relative to Ring Substituent
This compoundData not availableData not availableanti to 3-Cl nih.gov
N-(2-chlorophenyl)-2,2-dichloroacetamideData not availableData not availablesyn to 2-Cl nih.gov
N-(2,5-dichlorophenyl)-2,2-dichloroacetamideData not availableData not availablesyn to 2-Cl, anti to 5-Cl nih.gov
N-(2,3-dichlorophenyl)-2,2-dichloroacetamideData not availableData not availablesyn to 2-Cl and 3-Cl nih.gov
Table 2: Selected Bond Lengths (Å) from DFT Calculations researchgate.net
BondN-(phenyl)-2,2-dichloroacetamideN-(2-chlorophenyl)-2,2-dichloroacetamideN-(4-chlorophenyl)-2,2-dichloroacetamide
C=O1.2291.2301.229
C(aryl)-N1.4111.4151.412
N-C(carbonyl)1.3651.3641.365
C-Cl (side chain)1.7911.7911.791
Table 3: Selected Bond Angles (°) from DFT Calculations researchgate.net
AngleN-(phenyl)-2,2-dichloroacetamideN-(2-chlorophenyl)-2,2-dichloroacetamideN-(4-chlorophenyl)-2,2-dichloroacetamide
C(aryl)-N-C(carbonyl)126.8126.1126.8
N-C(carbonyl)-C114.5114.7114.5
O=C-N123.9123.8123.9

In the crystal structures, these molecules are often linked into chains or other supramolecular assemblies by intermolecular N-H···O hydrogen bonds. nih.gov The comparison of bond parameters reveals that substitutions in both the phenyl ring and the acetamide side chain can lead to significant changes in the crystal system and space group, indicating different packing arrangements. researchgate.netznaturforsch.com For example, converting N-phenyl acetamide to N-(2,4,6-trichlorophenyl)-2,2,2-trichloroacetamide results in a change of crystal symmetry from orthorhombic to triclinic. znaturforsch.com

Spectroscopic Investigations and Vibrational Dynamics

Comprehensive Spectroscopic Fingerprinting of N-(3-Chlorophenyl)-2,2-dichloroacetamide

A multi-faceted spectroscopic approach is essential for the thorough characterization of this compound. Each technique offers a unique window into the molecule's properties, and together they provide a cohesive understanding of its chemical nature.

The FT-IR and FT-Raman spectra of this compound have been recorded and analyzed to assign the fundamental vibrational modes of the molecule. nih.gov The vibrational frequencies of the amide group (-NHCO-) are of particular interest as they are sensitive to the electronic effects of substituents on the phenyl ring. nih.gov

Key vibrational assignments for this compound are presented in the table below. These assignments are based on the analysis of related N-(chloro substituted phenyl)-2,2-dichloroacetamides. nih.gov

Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Assignment
N-H Stretch~3250~3250Stretching vibration of the N-H bond in the amide group.
C=O Stretch (Amide I)~1670~1670Primarily the C=O stretching vibration of the amide.
N-H Bend (Amide II)~1550Not observedIn-plane bending of the N-H bond coupled with C-N stretching.
C-N Stretch (Amide III)~1300~1300A complex mix of C-N stretching and N-H in-plane bending.
C-H Aromatic Stretch~3100-3000~3100-3000Stretching vibrations of the C-H bonds on the phenyl ring.
C-Cl (Aromatic) Stretch~1100-1000~1100-1000Stretching vibration of the C-Cl bond on the phenyl ring.
C-Cl (Aliphatic) Stretch~800-600~800-600Stretching vibrations of the C-Cl bonds in the dichloroacetyl group.

The presence of the electron-withdrawing chloro group on the phenyl ring influences the electron density around the amide linkage, which in turn affects the vibrational frequencies of the N-H and C=O bonds. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide proton (N-H), the methine proton of the dichloroacetyl group (CHCl₂), and the aromatic protons. The aromatic region would display a complex splitting pattern due to the meta-substitution. The N-H proton signal is typically a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The CHCl₂ proton would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of 160-170 ppm. The chemical shifts of the aromatic carbons would be influenced by the position of the chloro substituent, with the carbon atom bonded to the chlorine atom showing a significant downfield shift.

Proton / CarbonExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR
N-H8.0 - 9.5broad singletChemical shift is solvent dependent.
Aromatic H7.0 - 8.0multipletComplex pattern due to meta-substitution.
CHCl₂6.0 - 6.5singlet
¹³C NMR
C=O160 - 165Amide carbonyl carbon.
Aromatic C-Cl130 - 135Carbon attached to the chlorine atom.
Aromatic C-N135 - 140Carbon attached to the nitrogen atom.
Other Aromatic C120 - 130
CHCl₂65 - 70

Note: The chemical shift values are estimates based on data from related compounds and general principles of NMR spectroscopy.

Specific experimental UV-Vis absorption data for this compound is not detailed in the provided search results. However, the electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within the aromatic ring and the amide chromophore. libretexts.org

The benzene (B151609) ring and the carbonyl group of the amide are the primary chromophores in the molecule. The presence of the chloro substituent and the dichloroacetamide group will influence the energies of these transitions, leading to shifts in the absorption maxima (λmax) compared to unsubstituted acetanilide. The electronic transitions in such molecules are typically observed in the UV region, generally between 200 and 400 nm. slideshare.net The π → π* transitions, which are typically more intense, involve the excitation of electrons from the π bonding orbitals of the phenyl ring and the C=O group to the corresponding antibonding π* orbitals. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to an antibonding π* orbital.

Correlation of Spectroscopic Data with Molecular Structure

The spectroscopic data provides a detailed picture of the molecular structure of this compound. The FT-IR spectrum confirms the presence of the key functional groups, namely the secondary amide and the chloro-substituted phenyl ring, through their characteristic vibrational frequencies. The positions of these bands, particularly the Amide I and Amide II bands, are indicative of the electronic environment of the amide linkage, which is influenced by the meta-chloro substituent.

NMR spectroscopy, in principle, would provide definitive evidence for the connectivity of the atoms. The splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum would confirm the 1,3-substitution pattern on the phenyl ring. Similarly, the number of distinct signals in the ¹³C NMR spectrum would correspond to the number of chemically non-equivalent carbon atoms in the molecule, further confirming its structure.

The UV-Vis spectrum is directly related to the electronic structure of the molecule. The positions and intensities of the absorption bands are determined by the energies of the molecular orbitals involved in the electronic transitions. The conjugation between the phenyl ring and the amide group, as well as the electronic effects of the chloro and dichloroacetyl substituents, will dictate the energy gaps between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), which in turn determines the absorption wavelengths.

Comparative Vibrational Spectroscopic Studies of Substituted N-Aryl-2,2-dichloroacetamides

Comparative studies of the vibrational spectra of a series of substituted N-aryl-2,2-dichloroacetamides, including the 2-chloro, 3-chloro, and 4-chloro isomers, reveal the influence of the position of the chloro substituent on the vibrational dynamics of the molecule. nih.gov The frequencies of the amide group vibrations are particularly sensitive to these changes.

A study on N-(phenyl)-, N-(2-chlorophenyl)-, and N-(4-chlorophenyl)-2,2-dichloroacetamides has shown that the position of the chlorine atom on the phenyl ring affects the N-H and C=O stretching frequencies. nih.gov While specific data for the 3-chloro isomer was not presented in that particular comparative study, trends can be extrapolated. The electron-withdrawing nature of the chlorine atom influences the electron density distribution across the molecule, which in turn alters the bond strengths and, consequently, the vibrational frequencies.

For instance, the C=O stretching frequency (Amide I band) is expected to vary slightly between the ortho, meta, and para isomers due to the different interplay of inductive and resonance effects from the chloro substituent at each position. These subtle shifts in the vibrational frequencies provide valuable information about the electronic structure and intramolecular interactions within this class of compounds.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Studies of N-(3-Chlorophenyl)-2,2-dichloroacetamide

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govmdpi.com DFT studies on analogues of this compound, such as the N-phenyl, N-(2-chlorophenyl), and N-(4-chlorophenyl) variants, have provided a comprehensive framework for understanding its molecular behavior. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. For related N-arylphenyl-2,2-dichloroacetamide compounds, DFT calculations, often using the B3LYP functional, are employed to find the optimized molecular geometry. nih.govresearchgate.net

The analysis of the conformational energy landscape reveals the different spatial arrangements (conformers) a molecule can adopt and the energy barriers between them. This is particularly important for understanding the molecule's flexibility. Studies on similar structures, like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide, confirm the planarity of the amide group and the specific orientations of the phenyl and dichloroacetamide moieties relative to each other. researchgate.net The final optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive. researchgate.netnih.gov

In studies of related N-chlorophenyl acetamides, the HOMO is typically localized over the chlorophenyl ring, while the LUMO is distributed across the acetamide (B32628) portion. researchgate.net This distribution helps in predicting how the molecule interacts with other species. researchgate.net The energy gap is a key parameter used to calculate other global reactivity descriptors. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for N-(Aryl)-2,2-dichloroacetamide Analogues researchgate.net
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
N-(phenyl)-2,2-dichloroacetamide-6.837-1.2155.622
N-(2-chlorophenyl)-2,2-dichloroacetamide-6.893-1.4235.470
N-(4-chlorophenyl)-2,2-dichloroacetamide-6.965-1.4725.493

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge transfer, conjugative interactions, and intramolecular bonding. researchgate.net It provides a detailed understanding of electron delocalization from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). periodicodimineralogia.it The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization. acadpubl.eu

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is colored based on the electrostatic potential value, where different colors represent different charge distributions. researchgate.netchemrxiv.org

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atom of the N-H group would likely exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The aromatic ring and chlorine atoms also influence the charge distribution, creating a complex potential surface that guides molecular interactions. researchgate.netnih.gov

Global reactivity descriptors are quantitative measures derived from FMO energies that help characterize the chemical reactivity and stability of a molecule. researchgate.netdergipark.org.tr These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.netnih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. More negative values indicate higher stability. (μ ≈ (EHOMO + ELUMO) / 2)

Global Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." (η ≈ (ELUMO - EHOMO) / 2)

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. (ω = μ² / 2η)

These parameters provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net A high chemical hardness and low electrophilicity are generally associated with greater stability. researchgate.net

Table 2: Global Reactivity Descriptors for N-(Aryl)-2,2-dichloroacetamide Analogues researchgate.net
CompoundChemical Potential (μ) (eV)Global Hardness (η) (eV)Electrophilicity Index (ω) (eV)
N-(phenyl)-2,2-dichloroacetamide-4.0262.8112.883
N-(2-chlorophenyl)-2,2-dichloroacetamide-4.1582.7353.161
N-(4-chlorophenyl)-2,2-dichloroacetamide-4.2182.7463.242

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred binding orientation of a ligand to a macromolecular target, such as a protein. nih.gov This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Studies on a series of N-arylphenyl-2,2-dichloroacetamide analogues have explored their potential as anticancer agents through molecular docking. nih.govresearchgate.net These compounds were investigated for their ability to bind to targets like Pyruvate Dehydrogenase Kinase (PDK), an enzyme implicated in cancer metabolism. nih.gov The docking analysis identifies the most stable binding poses and calculates a binding energy, which estimates the binding affinity between the ligand and the protein. researchgate.net

The simulations for these analogues revealed key intermolecular interactions responsible for stabilizing the ligand-protein complex, including:

Hydrogen bonds: Typically formed between the N-H or C=O groups of the acetamide and amino acid residues in the protein's active site.

Hydrophobic interactions: Occurring between the chlorophenyl ring of the ligand and nonpolar residues of the target.

Halogen bonds: The chlorine atoms can also participate in specific interactions within the binding pocket.

A good correlation between the predicted binding energies from docking and the experimentally observed biological activity often validates the computational model and suggests that the compound series is a promising scaffold for further development. researchgate.net

Ligand-Protein Binding Affinity and Interaction Modes

Molecular docking studies have been instrumental in exploring the binding affinity and interaction modes of N-arylphenyl-2,2-dichloroacetamide analogs with their putative molecular targets. These studies computationally place the ligand into the binding site of a protein to predict its preferred orientation and binding energy.

Research has shown that analogs of this compound can effectively bind to the ATP-binding pocket of Pyruvate Dehydrogenase Kinase (PDK) isoforms, such as PDK2 and PDK3. researchgate.netnih.gov The binding is characterized by a network of intermolecular interactions, including hydrogen bonds and hydrophobic contacts, which contribute to the stability of the ligand-protein complex. For instance, the dichloroacetamide moiety often participates in crucial hydrogen bonding interactions with backbone residues in the active site. The phenyl ring and its substituents, such as the 3-chloro group, typically engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding pocket.

The binding affinities, often expressed as docking scores or estimated binding energies (ΔG), provide a semi-quantitative prediction of the ligand's potency. A lower binding energy generally indicates a more stable and favorable interaction. These computational predictions of binding affinity often correlate well with experimentally determined biological activities. nih.gov

Identification of Putative Molecular Targets

A significant outcome of in silico studies on N-phenyl-2,2-dichloroacetamide analogs has been the identification of Pyruvate Dehydrogenase Kinase (PDK) as a putative molecular target. researchgate.net PDK is a key enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inhibition of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, these compounds can potentially reactivate PDC, leading to a metabolic shift from glycolysis to glucose oxidation. This mechanism is of particular interest in cancer therapeutics, as many cancer cells rely on aerobic glycolysis (the Warburg effect). researchgate.net

Molecular docking studies have been pivotal in proposing PDK as a target. By screening a library of N-phenyl-2,2-dichloroacetamide analogs against the crystal structures of PDK isoforms (e.g., PDB codes: 2BU8 for PDK2), researchers have been able to demonstrate a high degree of complementarity between these ligands and the enzyme's ATP-binding site. researchgate.net The consistent and favorable docking poses and binding energies across a series of active analogs strongly suggest that PDK is a biologically relevant target for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-arylphenyl-2,2-dichloroacetamide analogs, both 2D and 3D-QSAR models have been developed to understand the structural requirements for their cytotoxic activity. researchgate.net

In these studies, a range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., atomic charges), and topological indices. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a predictive model.

Predictive Models for Biological Activity Based on Structural Features

Successful QSAR models have been developed for N-arylphenyl-2,2-dichloroacetamide analogs, correlating their structural features with their anticancer activity, often expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration). nih.gov These models highlight the importance of specific structural features for biological potency. For example, the nature and position of substituents on the phenyl ring have been shown to significantly influence activity.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. These methods generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps are invaluable for guiding the rational design of new, more potent analogs by indicating where structural modifications are likely to enhance biological activity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

In a typical MD simulation of a PDK-inhibitor complex, the system is solvated in a water box with counter-ions to neutralize the charge, and the simulation is run for a duration often in the range of nanoseconds (e.g., 100 ns). researchgate.net Key analyses performed during and after the simulation include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein. It can reveal how ligand binding affects the dynamics of specific residues, particularly those in the active site. africanjournalofbiomedicalresearch.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of binding stability. A high frequency of key hydrogen bonds confirms their importance in anchoring the ligand. researchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking alone. africanjournalofbiomedicalresearch.com

These simulations provide a deeper understanding of the conformational changes that may occur upon ligand binding and the key interactions that maintain the stability of the complex, offering critical insights for the optimization of lead compounds.

Biological Activities and Mechanistic Insights

In Vitro Evaluation of Biological Activities

The therapeutic potential of N-(3-Chlorophenyl)-2,2-dichloroacetamide and its analogues has been explored through various in vitro studies, revealing a spectrum of biological activities. These investigations are crucial in elucidating the compound's efficacy against different pathological conditions at the cellular level.

Antimicrobial Activity Profile

Derivatives of N-phenyl-2,2-dichloroacetamide have demonstrated potential as antimicrobial agents. Studies on N-phenyl-2,2-dichloroacetamide (PDA), a related compound, showed antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net The presence and position of halogen atoms on the acetamide (B32628) structure are considered significant for its antimicrobial efficacy. Research on other chloroacetamide molecules suggests that the inclusion of a chloro atom can enhance antimicrobial effects. For instance, the addition of a chlorine atom to N-(2-hydroxyphenyl) acetamide conferred the ability to inhibit Candida albicans strains, an activity that was absent in the non-chlorinated parent molecule. nih.gov While direct and extensive studies on the antimicrobial spectrum of this compound are not widely documented, the activity of its parent compounds suggests a potential for antibacterial properties. researchgate.netnih.gov

Anticancer and Cytotoxic Effects on Cancer Cell Lines

The anticancer properties of N-phenyl-2,2-dichloroacetamide derivatives have been a significant area of research. These compounds have shown considerable cytotoxic activities against various cancer cell lines, often exceeding the potency of the parent compound, sodium dichloroacetate (B87207) (DCA). nih.govnih.gov

Research has highlighted that substitutions on the phenyl ring play a critical role in the cytotoxic efficacy. Specifically, the presence of a chlorine atom at the meta position of the phenyl ring, as in this compound, has been associated with potent cytotoxic effects. One study found that this specific substitution pattern resulted in the highest cytotoxic effect against PC12 (pheochromocytoma) cells, with an IC50 value of 0.67±0.12 µM, a potency notably superior to the conventional chemotherapeutic agent doxorubicin (B1662922) in the same cell line. tbzmed.ac.ir

The cytotoxic profile of various N-phenyl-2,2-dichloroacetamide analogues has been evaluated against non-small cell lung cancer cells (A549), demonstrating a clear structure-activity relationship. nih.govnih.gov For example, N-(3-iodophenyl)-2,2-dichloroacetamide showed an IC50 value as low as 4.76 µM against A549 cells. nih.gov Further substitution, as seen in N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide, resulted in an even lower IC50 of 2.84 µM against the same cell line, indicating that the type and position of halogen substitution significantly influence anticancer activity. nih.gov These findings underscore the potential of this compound as a lead compound for developing novel anticancer agents.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundPC120.67 ± 0.12 tbzmed.ac.ir
N-(3-iodophenyl)-2,2-dichloroacetamideA5494.76 nih.gov
N-(3,5-diiodophenyl)-2,2-dichloroacetamideA5492.84 nih.gov
Sodium Dichloroacetate (DCA)A549> 1000 nih.gov

Anti-inflammatory and Antioxidant Properties

The broader class of dichloroacetic acid derivatives has been investigated for potential anti-inflammatory effects. uran.ua While direct studies on the anti-inflammatory properties of this compound are limited, related structures have shown promise. For example, a derivative incorporating a (3-chlorophenyl) group, (3-chlorophenyl)-2-spiroisoxazoline, was found to be a potent anti-inflammatory agent that significantly reduced the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages. mdpi.com

Regarding antioxidant activity, research into related N-arylacetamide structures suggests potential in this area. Studies on chalcones containing an N-arylacetamide group and other acetamide derivatives have explored their ability to scavenge free radicals, indicating that the acetamide scaffold can contribute to antioxidant properties. researchgate.netnih.gov However, specific data quantifying the antioxidant capacity of this compound is not yet extensively available.

Mechanisms of Action at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms underlying the biological activities of this compound is key to its development as a therapeutic agent. Research points towards enzyme inhibition and modulation of critical cellular signaling pathways as primary modes of action.

Enzyme Inhibition Pathways (e.g., Glutathione (B108866) S-transferase (GST) Inhibition)

A plausible mechanism for the anticancer effects of chloroacetamide derivatives is the inhibition of Glutathione S-transferases (GSTs). uran.ua GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to various toxic compounds. mdpi.comnih.gov In many cancers, GSTs, particularly the Pi class 1 (GSTP1-1), are overexpressed and contribute to resistance against chemotherapeutic drugs. nih.gov

Inhibitors of GST can thus serve as valuable adjuvants in cancer therapy. researchgate.net Molecular docking studies on 2-chloroacetamides have suggested that their glutathione conjugates exhibit a high binding affinity to GST, indicating that GST inhibition is a potential mechanism for their anticancer activity. uran.ua The inhibition of GST by these compounds can disrupt cellular detoxification processes, leading to an accumulation of toxic substances and rendering cancer cells more susceptible to apoptosis. nih.govresearchgate.net This mechanism is supported by findings that other molecules, such as ethacrynic acid, also act as potent inhibitors of GST. nih.gov

Modulation of Cellular Signaling Pathways

The inhibition of enzymes like GST can have significant downstream effects on cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. nih.govnih.gov The inhibition of GSTP1-1 by certain compounds has been shown to promote the dissociation of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex. researchgate.net This dissociation frees JNK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, allowing it to become activated. researchgate.net

The activation of the JNK-mediated pathway is a pro-apoptotic signal that can trigger programmed cell death. researchgate.net In some cellular contexts, this can also involve the p38 MAPK signal transduction pathway. researchgate.net Therefore, by inhibiting GST, this compound may modulate critical signaling cascades like the MAPK pathway to induce apoptosis in cancer cells. The malfunctioning of signaling pathways such as NF-κB, Akt, and MAPK is a hallmark of cancer, and compounds that can modulate these pathways are of significant therapeutic interest. nih.govfrontiersin.orgresearchgate.net

Interaction with Specific Biological Receptors or Proteins

The precise molecular targets of this compound are not extensively detailed in current literature. However, research into structurally related acetamide derivatives provides potential avenues for its mechanism of action. For instance, certain N-substituted acetamides containing a pyrrolidine-2,5-dione core have been found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Other distinct classes of compounds, such as 3-aryltropane analogues, have been identified as potent inhibitors of the dopamine (B1211576) transporter (DAT). nih.gov While these findings relate to different structural scaffolds, they suggest that the acetamide moiety can be incorporated into molecules that target specific ion channels and transport proteins. Further research is required to determine if this compound itself interacts with these or other specific biological receptors or proteins to exert its effects.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Influence of Phenyl Substitutions on Specific Bioactivities

Structure-activity relationship (SAR) studies on N-phenyl chloroacetamide analogues have demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of their biological activity.

Halogenation of the phenyl ring is a key factor influencing bioactivity. Studies on a series of N-(substituted phenyl)-2-chloroacetamides revealed that halogenated compounds, particularly those with substitutions at the para- and meta-positions, were among the most active antimicrobial agents. nih.gov For example, N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides showed high efficacy. This enhanced activity is attributed to increased lipophilicity, which facilitates the passage of these molecules through the phospholipid bilayer of microbial cell membranes. nih.gov

The position of the substituent is also crucial. Research on other aromatic compounds has shown that 2- and 3-substituted analogues are often more active than their 4-substituted counterparts. mdpi.com For chloroacetamides, the biological activity was found to vary significantly with the substituent's position, leading to differences in efficacy against various microbial strains, such as Gram-positive versus Gram-negative bacteria. nih.gov

Beyond halogens, other electron-withdrawing groups can also confer potent activity. In related compound series, substitutions with groups like trifluoromethyl (CF3) at the 3-position or 3,5-positions of the phenyl ring resulted in significant antibacterial activity. mdpi.com Conversely, substituting the ring with electron-donating groups, such as methyl groups, has been shown to diminish activity in some scaffolds. nih.gov

Table 1: Influence of Phenyl Substitutions on the Antimicrobial Activity of Chloroacetamide Analogues

Substituent GroupPosition on Phenyl RingObserved Effect on BioactivityProbable ReasonReference
Chloro (Cl)4- (para)High activity against Gram-positive bacteriaIncreased lipophilicity nih.gov
Bromo (Br)3- (meta)High activity against Gram-positive bacteriaIncreased lipophilicity nih.gov
Fluoro (F)4- (para)High activity against Gram-positive bacteriaIncreased lipophilicity nih.gov
Trifluoromethyl (CF3)3- (meta)Potent antibacterial activity (in related series)Strong electron-withdrawing nature mdpi.com
Methyl (CH3)MultipleDiminished activity (in related series)Electron-donating nature nih.gov

Role of the Dichloroacetamide Core in Biological Potency

The dichloroacetamide moiety is a critical pharmacophore that is essential for the biological potency of this compound and its analogues. This structural feature is found in various biologically active compounds, including the antibiotic chloramphenicol (B1208) and its derivatives. researchgate.net

The presence of two chlorine atoms on the α-carbon of the acetamide group significantly enhances the electrophilicity of the carbonyl carbon. This chemical property makes the dichloroacetamide core highly reactive towards biological nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes. This ability to form covalent bonds with key cellular components is believed to be a primary mechanism behind its biological effects, including antimicrobial and anticancer activities. researchgate.netncats.io

Theoretical studies on related dichloro-substituted acetamides have confirmed that this structural element is crucial for their chemical reactivity and notable biological activities. researchgate.net The dichloroacetamide core is not merely a scaffold but an active participant in the molecular interactions that lead to a biological response.

Comparative Biological Activity Analysis with Other Chloroacetamides and Haloacetamides

When compared to other related compounds, this compound and its analogues exhibit distinct activity profiles.

Within the class of N-phenyl chloroacetamides, the degree and type of halogenation play a significant role. For instance, a comparative study of various N-(substituted phenyl)-2-chloroacetamides demonstrated that they are broadly effective against Gram-positive bacteria like Staphylococcus aureus and MRSA, but less effective against Gram-negative bacteria such as Escherichia coli. nih.gov In other related series, such as N-arylcinnamamides, dichlorinated derivatives showed a broader spectrum of action and higher antibacterial efficacy than their monochlorinated counterparts. mdpi.com This suggests that the presence of two chlorine atoms in the dichloroacetamide core likely contributes to a more potent biological effect compared to monochloroacetamide analogues.

The stability of the haloacetamide is also a factor. Studies on disinfection byproducts have investigated 2,2-dichloroacetamide (B146582) (DCAM) and its N-chloro derivative, N-Cl-2,2-dichloroacetamide (N-Cl-DCAM). nih.gov N-Cl-DCAM was identified as a stable compound under typical drinking water conditions, highlighting how modifications to the amide nitrogen can influence the compound's reactivity and persistence. nih.gov This underscores that while the dichloroacetyl group is key, the substituent on the nitrogen atom (like the 3-chlorophenyl group) is crucial for modulating properties such as lipophilicity and, ultimately, biological efficacy. nih.govmdpi.com

Table 2: Comparative Activity of Haloacetamide Classes

Compound ClassKey Structural FeatureTypical Biological ActivityNoteReference
N-Phenyl ChloroacetamidesSingle chlorine on acetyl groupEffective against Gram-positive bacteriaActivity is highly dependent on phenyl substitution. nih.gov
N-Phenyl DichloroacetamidesTwo chlorines on acetyl groupPotent antibacterial and anticancer propertiesIncreased electrophilicity compared to monochloroacetamides. researchgate.net
DichlorocinnamanilidesDichlorinated phenyl ringBroader spectrum and higher efficacy than monochlorinated analoguesHighlights the impact of multiple halogen substitutions. mdpi.com
N-Chloro-dichloroacetamidesChlorine on amide nitrogenStable derivative of DCAMDemonstrates how N-substitution affects chemical properties. nih.gov

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of N-(3-Chlorophenyl)-2,2-dichloroacetamide Derivatives with Tuned Bioactivities

The core structure of this compound serves as a promising scaffold for the rational design of new derivatives with enhanced or specific biological activities. Research has demonstrated that modifications to the N-phenyl-2,2-dichloroacetamide framework can lead to compounds with significant potency, particularly as anticancer agents. nih.govnih.gov

The primary strategy involves the synthesis of analogues with varied substituents on the phenyl ring. Studies have shown that introducing different groups at various positions can dramatically influence cytotoxic activity. For instance, while sodium dichloroacetate (B87207) (DCA) shows low cytotoxic activity, N-phenyl-2,2-dichloroacetamide analogues exhibit satisfactory potencies. nih.gov Further optimization by introducing substituents like iodine has led to compounds with significantly improved efficacy. For example, N-(3-iodophenyl)-2,2-dichloroacetamide was identified as an optimized lead compound with a low micromolar IC50 value against the A549 lung cancer cell line. nih.gov

Building on this, researchers have synthesized multi-substituted N-phenyl-2,2-dichloroacetamides. The results indicated that 3,5-disubstituted analogues had particularly satisfactory potency. nih.gov This rational approach allows for the fine-tuning of the molecule's properties to increase its therapeutic index and selectivity for cancer cells. nih.govresearchgate.net Future work will likely focus on creating a broader library of derivatives and employing computational modeling to predict the structure-activity relationships (SAR), guiding the synthesis of more effective and targeted compounds.

Table 1: Cytotoxicity of Selected N-phenyl-2,2-dichloroacetamide Derivatives

Compound Substitution Cell Line IC50 (µM)
Sodium Dichloroacetate (DCA) N/A A549 >1000 nih.gov
N-(3-iodophenyl)-2,2-dichloroacetamide 3-iodo A549 4.76 nih.gov
N-(3,5-diiodophenyl)-2,2-dichloroacetamide 3,5-diiodo A549 2.84 nih.gov
N-(3,5-bis(benzo[d] nih.govresearchgate.netdioxol-5-yl)phenyl)-2,2-dichloroacetamide 3,5-bis(benzo[d] nih.govresearchgate.netdioxol-5-yl) A549 1.73 medchemexpress.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Development of Advanced Analytical Methodologies for Detection and Quantification

As the applications of this compound and its derivatives expand, the need for sensitive and specific analytical methods for their detection and quantification becomes critical. These methods are essential for pharmacokinetic studies, environmental monitoring, and quality control.

Future research should focus on developing robust analytical techniques capable of identifying the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissues. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, would be highly suitable for this purpose due to their high sensitivity and selectivity. researchgate.net

Furthermore, for environmental analysis, methods capable of detecting trace amounts in soil and water are necessary, especially given the use of similar compounds in agrochemical formulations. nih.govsemanticscholar.org Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to characterize transformation products and degradates in environmental systems. nih.gov The development of standardized protocols for sample preparation and analysis will be crucial for ensuring the accuracy and reproducibility of these measurements.

Investigation of Broader Pharmacological Potential beyond Current Findings

While the primary focus of research on N-phenyl-2,2-dichloroacetamide derivatives has been their anticancer properties, preliminary findings suggest a broader pharmacological potential. nih.govnih.govnih.govresearchgate.net A comprehensive investigation into other therapeutic areas could reveal new applications for this class of compounds.

One promising area is its antimicrobial activity. A study on N-phenyl-2,2-dichloroacetamide (PDA) microparticles demonstrated antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net This finding warrants further exploration into its spectrum of activity against other pathogenic bacteria, including multidrug-resistant strains. The mechanism of its antibacterial action should also be elucidated to guide the development of more potent antimicrobial derivatives.

Beyond this, the structural similarity to other biologically active molecules suggests potential activity in other domains. Systematic screening of this compound and its analogues against a wide range of biological targets, such as enzymes and receptors implicated in inflammatory, metabolic, or neurodegenerative diseases, could uncover novel therapeutic opportunities.

Exploration of this compound in Material Science or Agrochemical Applications

The chemical properties of this compound suggest potential applications beyond pharmacology, particularly in the fields of agrochemicals and material science.

The dichloroacetamide functional group is a key feature of herbicide safeners. These compounds are added to herbicide formulations to protect crops from injury by enhancing the crop's metabolic detoxification of the herbicide. nih.govsemanticscholar.org Given that dichloroacetamides are widely used as safeners for chloroacetamide herbicides, this compound could be investigated for similar properties. nih.gov Its efficacy in protecting various crops from different classes of herbicides could be a valuable area of research, potentially leading to the development of new, more effective safener products. google.com

In material science, the compound's structure could potentially be utilized as a building block for novel polymers or specialty chemicals. The presence of reactive sites, including the amide linkage and the chlorinated phenyl ring, allows for various chemical modifications. For example, it could be incorporated as a monomer in polymerization reactions to create materials with specific properties, such as flame retardancy or unique thermal stability, conferred by the halogenated aromatic ring. However, research in this area is currently speculative and represents a completely unexplored frontier for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Chlorophenyl)-2,2-dichloroacetamide, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. Reacting 3-chloroaniline with dichloroacetyl chloride in anhydrous dichloromethane at 273 K with triethylamine as a base yields the product. Post-synthesis, purification is achieved via recrystallization from toluene. Purity is validated using melting point analysis (427 K) and thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • FT-IR and FT-Raman : Identify vibrational modes of the amide (-CONH-) group (e.g., C=O stretch at ~1650 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹). Methyl group steric effects on amide vibrations can be analyzed via frequency shifts .
  • 35Cl Nuclear Quadrupole Resonance (NQR) : Measures chlorine environments in dichloroacetyl groups. Frequencies range 37.0–38.0 MHz, with substituent effects (e.g., electron-withdrawing groups) increasing resonance frequencies .

Q. What key structural insights can X-ray diffraction provide for this compound?

  • Methodological Answer : Single-crystal X-ray analysis reveals dihedral angles between the amide group and aromatic rings (e.g., ~10.8° with the chlorophenyl ring). Hydrogen bonding (N-H···O) and weak C-H···O interactions stabilize crystal packing into 1D chains. Space group and unit cell parameters should be refined using software like SHELX .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations. Compare with experimental FT-IR/Raman data to validate accuracy .
  • HOMO-LUMO Analysis : Calculate energy gaps to predict charge transfer interactions. For similar dichloroacetamides, gaps range 4.5–5.0 eV, indicating moderate reactivity .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(O)→σ*(N-H)) to explain stabilization energies .

Q. How do substituents on the phenyl ring influence 35Cl NQR frequencies and vibrational spectra?

  • Methodological Answer : Electron-withdrawing substituents (e.g., -Cl, -NO₂) increase 35Cl NQR frequencies by polarizing the dichloroacetyl group. Correlate frequency shifts (Δν) with Hammett σ constants. For vibrational spectra, substituents alter C-Cl stretching intensities due to changes in electron density at the amide group .

Q. What strategies resolve contradictions in spectral data when characterizing polymorphic forms of this compound?

  • Methodological Answer :

  • Variable-Temperature NQR : Detect phase transitions by monitoring frequency shifts (e.g., high-temperature phases show reduced frequencies due to lattice expansion) .
  • Synchrotron XRD : Differentiate polymorphs via high-resolution diffraction patterns. Pair with solid-state NMR to confirm hydrogen-bonding variations .

Q. How does hydrogen bonding in the crystalline state affect the compound’s stability and reactivity?

  • Methodological Answer : Hydrogen-bonded networks (N-H···O) enhance thermal stability, as shown by thermogravimetric analysis (TGA). Reactivity in solution can be probed via solvent-dependent NMR: polar solvents disrupt H-bonding, increasing amide group lability .

Q. What computational approaches model the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450). Optimize ligand conformations with CHARMM force fields.
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .

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n-(3-Chlorophenyl)-2,2-dichloroacetamide

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